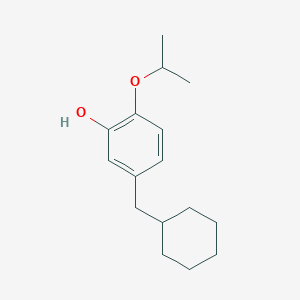

5-(Cyclohexylmethyl)-2-isopropoxyphenol

Description

5-(Cyclohexylmethyl)-2-isopropoxyphenol is a synthetic phenolic compound characterized by a cyclohexylmethyl substituent at the C5 position and an isopropoxy group at the C2 position of the phenol ring. The cyclohexylmethyl group is a recurring motif in compounds with enhanced biological activity, particularly in enzyme inhibition and receptor modulation . The isopropoxy substituent may contribute to lipophilicity and steric effects, influencing molecular interactions.

Properties

CAS No. |

1243387-39-4 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

5-(cyclohexylmethyl)-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C16H24O2/c1-12(2)18-16-9-8-14(11-15(16)17)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |

InChI Key |

DNXJDYGOXFYJTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)-2-isopropoxyphenol typically involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base, followed by the introduction of the isopropoxy group through an etherification reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethyl)-2-isopropoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Cyclohexylmethyl derivatives.

Substitution: Brominated or nitrated phenol derivatives.

Scientific Research Applications

5-(Cyclohexylmethyl)-2-isopropoxyphenol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and hydrophobic interactions, affecting enzyme activity and receptor binding. The cyclohexylmethyl and isopropoxy groups contribute to the compound’s overall hydrophobicity and molecular stability.

Comparison with Similar Compounds

Comparison with Flavonoid Derivatives

Flavonoids such as luteolin and eriodyctiol serve as parent compounds for derivatives modified with alkyl substituents. demonstrates that introducing a cyclohexylmethyl group at the C6 position of luteolin (compound 1) drastically improves inhibitory potency against bacterial neuraminidase (BNA):

| Compound | Substituents | IC50 (µM) | Activity Enhancement |

|---|---|---|---|

| Luteolin | None (parent compound) | 4.4 | 1× (baseline) |

| Compound 1 | C6 cyclohexylmethyl | 0.05 | 88× |

| Eriodyctiol | None (parent compound) | 17.8 | 1× |

| Compound 2 | C6 cyclohexylmethyl | 0.07 | 250× |

The cyclohexylmethyl group enhances binding affinity, likely through hydrophobic interactions and conformational stabilization . For 5-(Cyclohexylmethyl)-2-isopropoxyphenol, the C5 cyclohexylmethyl and C2 isopropoxy groups may similarly optimize interactions with target enzymes or receptors.

Comparison with Phosphonate Esters

Phosphonate esters with cyclohexylmethyl substituents (Evidences 2–4, 6) exhibit distinct physicochemical properties. For example:

These compounds prioritize stability and solubility for industrial or biochemical applications.

Comparison with Heterocyclic Compounds

Heterocyclic analogs, such as 5-(Cyclohexylmethyl)-1H-imidazol-2-amine () and pyrimidinone derivatives (), highlight the versatility of the cyclohexylmethyl group:

The imidazole derivative’s bioactivity underscores the role of the cyclohexylmethyl group in enhancing binding to biological targets. For this compound, the phenol core may offer superior hydrogen-bonding capacity compared to heterocycles.

Comparison with Capsaicin Analogs

Dihydrocapsaicin (), a vanilloid with a cyclohexylmethyl-like chain, illustrates substituent effects on sensory receptor activation:

| Compound | Molecular Formula | Substituents | Biological Role |

|---|---|---|---|

| Dihydrocapsaicin | C18H29NO3 | N-vanillyl, 8-methylnonanamide | TRPV1 agonist |

While dihydrocapsaicin targets pain receptors, this compound’s substituents may favor anti-inflammatory or antimicrobial pathways, leveraging the phenol’s acidity and the cyclohexylmethyl’s hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.